![molecular formula C16H16N2O4 B5763344 1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)
1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPPH is a stable free radical that has been widely used as a tool to evaluate the antioxidant capacity of compounds. It has a deep purple color in its radical form, which changes to yellow upon reduction. DPPH is a versatile compound that has been used in various fields, including food science, pharmaceuticals, and environmental science.
Mecanismo De Acción
DPPH acts as a hydrogen donor and accepts an electron from an antioxidant compound, resulting in the reduction of DPPH to its yellow form. The reduction of DPPH indicates the antioxidant capacity of the tested compound.
Biochemical and physiological effects:
DPPH has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective properties. DPPH has also been shown to protect against oxidative stress and reduce the risk of chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPH is a stable and reliable compound that is easy to use in lab experiments. It has a wide range of applications and can be used to evaluate the antioxidant capacity of various compounds. However, DPPH has some limitations, including its inability to mimic the complex antioxidant system in vivo.
Direcciones Futuras
There are numerous future directions for DPPH research. One area of interest is the development of new DPPH analogs with improved antioxidant properties. Another area of focus is the use of DPPH in the development of new drugs and nutraceuticals. Additionally, there is a need for further research to understand the mechanism of action of DPPH and its potential applications in the prevention and treatment of chronic diseases.
In conclusion, DPPH is a versatile compound that has gained significant attention in scientific research due to its antioxidant properties. It has numerous applications in various fields, including food science, pharmaceuticals, and environmental science. DPPH is a stable and reliable compound that has been extensively used in lab experiments to evaluate the antioxidant capacity of compounds. However, further research is needed to understand the full potential of DPPH and its applications in the prevention and treatment of chronic diseases.
Métodos De Síntesis
DPPH can be synthesized by the reaction of 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid with 3-nitrobenzaldehyde in the presence of a dehydrating agent. The resulting compound is then reduced to DPPH using sodium borohydride.
Aplicaciones Científicas De Investigación
DPPH has been extensively used in scientific research to evaluate the antioxidant capacity of various compounds. It is a popular compound used in the development of new drugs and nutraceuticals. DPPH is also used in the analysis of food and beverages to determine their antioxidant capacity.
Propiedades
IUPAC Name |
1-[4-acetyl-2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-15(11(3)19)16(12(4)20)10(2)17(9)13-6-5-7-14(8-13)18(21)22/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYHERCCMRBYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)
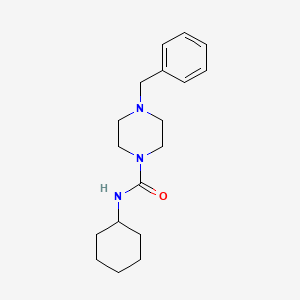
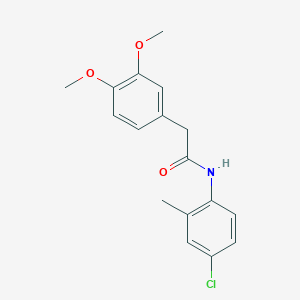
![2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5763274.png)
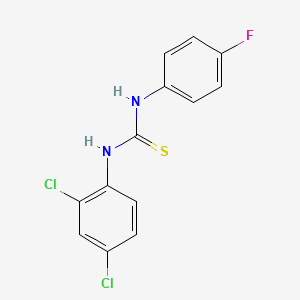
![4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763285.png)
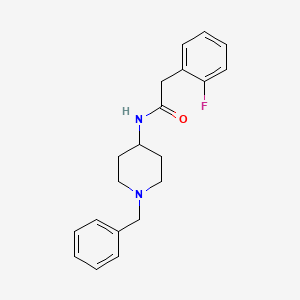
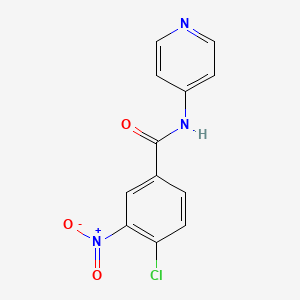
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B5763324.png)
![4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)

![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)